Lsd1-IN-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

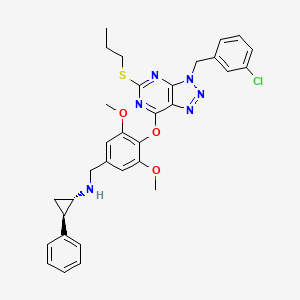

Molecular Formula |

C32H33ClN6O3S |

|---|---|

Molecular Weight |

617.2 g/mol |

IUPAC Name |

trans-(1S,2R)-N-[[4-[3-[(3-chlorophenyl)methyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]oxy-3,5-dimethoxyphenyl]methyl]-2-phenylcyclopropan-1-amine |

InChI |

InChI=1S/C32H33ClN6O3S/c1-4-13-43-32-35-30-28(37-38-39(30)19-20-9-8-12-23(33)14-20)31(36-32)42-29-26(40-2)15-21(16-27(29)41-3)18-34-25-17-24(25)22-10-6-5-7-11-22/h5-12,14-16,24-25,34H,4,13,17-19H2,1-3H3/t24-,25+/m1/s1 |

InChI Key |

GTPVAJXOALUVNI-RPBOFIJWSA-N |

Isomeric SMILES |

CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CN[C@H]4C[C@@H]4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |

Canonical SMILES |

CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CNC4CC4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-25: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action for Lsd1-IN-25, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It consolidates key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction to LSD1 (KDM1A)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[2][3] By demethylating H3K4, LSD1 typically functions as a transcriptional co-repressor.[2][4] However, it can also act as a co-activator by demethylating H3K9me1/2 in complex with the androgen receptor.[5]

Beyond histones, LSD1 also targets non-histone proteins such as p53 and DNMT1, influencing their stability and function.[1][2] Due to its role in regulating diverse cellular processes like differentiation, proliferation, and stemness, LSD1 is frequently overexpressed in a wide range of cancers, including prostate, breast, lung, and hematological malignancies, often correlating with poor prognosis.[1][4][6] This has established LSD1 as a promising therapeutic target in oncology.

Core Mechanism of Action of this compound

This compound (also referred to as Compound 9j) is a potent, selective, and orally active inhibitor of the LSD1 enzyme.[7] Its primary mechanism involves the direct inhibition of LSD1's catalytic activity.[3][7] By blocking the demethylation function of LSD1, this compound leads to the accumulation of repressive histone marks, specifically an elevation of cellular H3K4me2 levels.[7] This epigenetic alteration subsequently modifies gene expression programs, triggering anti-tumor responses.

The key downstream cellular effects resulting from this mechanism include the induction of apoptosis, cell cycle arrest at the S-phase, and the inhibition of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[7]

References

- 1. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. medchemexpress.com [medchemexpress.com]

Lsd1-IN-25: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-25, also identified as compound 9j, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, designed for professionals in the fields of oncology research and drug development.

Discovery and Rationale

This compound was developed through a medicinal chemistry effort starting from the antiplatelet agent ticagrelor as a hit compound.[1][3] The design strategy involved incorporating a tranylcypromine (TCP) moiety, a known irreversible inhibitor of monoamine oxidases with activity against LSD1, into a triazolopyrimidine scaffold. This approach aimed to generate novel TCP-based derivatives with enhanced potency and selectivity for LSD1.

Quantitative Biological Data

The inhibitory activity and anti-proliferative effects of this compound have been quantified across various assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Activity of this compound [1][4]

| Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| LSD1 | 46.0 | 30.3 | >1000-fold | >1000-fold |

| MAO-A | >50,000 | - | - | - |

| MAO-B | >50,000 | - | - | - |

Table 2: In Vitro Anti-proliferative Activity of this compound (72h incubation) [4]

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | <10 |

| SGC-7901 | Gastric Cancer | <10 |

| H1650 | Non-Small Cell Lung Cancer | <10 |

| A549 | Non-Small Cell Lung Cancer | <10 |

| PC-3 | Prostate Cancer | <10 |

Table 3: In Vivo Anti-tumor Activity of this compound in H1650 Xenograft Model [1][4]

| Dosage (mg/kg, oral, daily for 21 days) | Tumor Weight Reduction (%) |

| 10 | 41.5 |

| 20 | 64.0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed protocol is as follows, based on the supplementary information from the primary publication:

Step 1: Synthesis of Intermediate A

-

A solution of starting material X (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) is cooled to 0 °C.

-

To this solution, add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (petroleum ether:ethyl acetate = 3:1) to afford Intermediate A.

Step 2: Synthesis of Intermediate B

-

To a solution of Intermediate A (1.0 eq) in dimethylformamide (DMF, 15 mL), add sodium azide (1.5 eq).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate B, which is used in the next step without further purification.

Step 3: Synthesis of this compound (Compound 9j)

-

A mixture of Intermediate B (1.0 eq) and the appropriate alkyne derivative (1.2 eq) in a 3:1 mixture of tert-butanol and water (12 mL) is treated with sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

-

The reaction is stirred vigorously at room temperature for 24 hours.

-

The mixture is then diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by preparative HPLC to yield this compound as a white solid.

Biological Assays

LSD1/MAO-A/MAO-B Enzymatic Assay

This assay is performed using a commercially available kit that measures the production of hydrogen peroxide from the demethylation reaction.

-

Prepare a reaction mixture containing LSD1 enzyme, a dimethylated H3K4 peptide substrate, and varying concentrations of this compound in assay buffer.

-

Incubate the mixture at 37°C for 30 minutes.

-

Add a solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths of 535/587 nm).

-

The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.

-

A similar protocol is followed for MAO-A and MAO-B assays using their respective substrates.

Cell Proliferation Assay (CCK-8)

-

Seed cancer cells (e.g., H1650) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blot Analysis for H3K4me2

-

Treat H1650 cells with this compound (1-4 µM) for 24 hours.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat H1650 cells with this compound (1-4 µM) for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).

Cell Cycle Analysis

-

Treat H1650 cells with this compound (1-4 µM) for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

In Vivo Xenograft Mouse Model

-

Subcutaneously inject H1650 cells into the flank of female BALB/c nude mice.

-

When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally at doses of 10 and 20 mg/kg daily for 21 days.

-

Monitor tumor volume and body weight regularly.

-

At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations

Signaling Pathway of LSD1 Inhibition

Caption: LSD1 inhibition by this compound increases H3K4me2, leading to tumor suppression.

Experimental Workflow for this compound Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and in vitro/in vivo anticancer activity of tranylcypromine-based triazolopyrimidine analogs as novel LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro/in vivo anticancer activity of tranylcypromine-based triazolopyrimidine analogs as novel… [ouci.dntb.gov.ua]

- 4. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. | Semantic Scholar [semanticscholar.org]

Lsd1-IN-25: A Technical Guide to its Role in Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Lsd1-IN-25, a potent inhibitor of Lysine-specific demethylase 1 (LSD1). It details the compound's mechanism of action, its impact on cellular processes, and the experimental methodologies used for its characterization.

Introduction: Lysine-Specific Demethylase 1 (LSD1)

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2][3] LSD1 was the first histone demethylase to be discovered, challenging the long-held belief that histone methylation was a permanent epigenetic mark.[4][5] It specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active transcription, thereby leading to gene repression.[1][6] Conversely, in complex with the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark, resulting in transcriptional activation.[1][6][7]

LSD1's activity is integral to numerous cellular processes, including cell proliferation, differentiation, and embryonic development.[8] Its dysregulation and overexpression have been linked to various cancers, such as prostate, breast, and lung cancer, as well as acute myeloid leukemia (AML), making it a significant target for therapeutic intervention.[8] LSD1 is often a component of larger protein complexes, such as the CoREST and NuRD complexes, which are essential for its ability to demethylate nucleosomes.[1][9]

This compound: A Potent and Selective LSD1 Inhibitor

This compound (also referred to as Compound 9j in some literature) is a potent, selective, and orally active small molecule inhibitor of LSD1.[10] Its inhibitory action restores histone methylation levels, leading to significant anti-tumor effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, detailing its biochemical potency and its effects on various cancer cell lines.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Description |

| IC₅₀ | 46 nM | The half-maximal inhibitory concentration against LSD1 enzyme activity.[10] |

| Kᵢ | 30.3 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the LSD1 enzyme.[10] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Treatment | Result |

| Cell Proliferation | Various solid tumor lines¹ | 0-20 µM for 72h | Potent anti-proliferative activity observed.[10] |

| Apoptosis Induction | H1650 | 1 µM, 2 µM, 4 µM for 24h | 43.9%, 44.5%, and 45.7% apoptotic cells, respectively (vs. 12.7% in control).[10] |

| Cell Cycle Arrest | H1650 | 1 µM, 2 µM, 4 µM for 24h | S-phase population increased to 33.32%, 39.81%, and 43.26%, respectively (vs. 29.97% in control).[10] |

| In Vivo Tumor Reduction | H1650 Xenograft | 10 mg/kg (oral, daily) | 41.5% reduction in average tumor weight over 21 days.[10] |

| In Vivo Tumor Reduction | H1650 Xenograft | 20 mg/kg (oral, daily) | 64.0% reduction in average tumor weight over 21 days.[10] |

¹ Cell lines tested include MGC-803, SGC-7901, GES-1, MCF-7, H1650, A549, H460, PC-3, and EC-109.[10]

Mechanism of Action and Cellular Consequences

LSD1-Mediated Histone Demethylation

LSD1 catalyzes the demethylation of histone lysine residues through a FAD-dependent oxidative process.[8] In this reaction, the methylated lysine is oxidized to an iminium cation intermediate, while FAD is reduced to FADH₂.[8] The FADH₂ is then re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[8] The unstable iminium cation is subsequently hydrolyzed, yielding a demethylated lysine and formaldehyde.[8]

References

- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Function of Lsd1-IN-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-25, a novel, potent, and selective inhibitor of Lysine-specific demethylase 1 (LSD1), has demonstrated significant anticancer activity in preclinical studies. As a tranylcypromine-based triazolopyrimidine analog, it represents a promising therapeutic agent. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. Furthermore, it visualizes the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its core functions.

Core Mechanism of Action

This compound is an orally active inhibitor of LSD1, an enzyme crucial for the demethylation of mono- and di-methylated lysine residues on histone and non-histone proteins.[1] By inhibiting LSD1, this compound effectively elevates the cellular levels of histone H3 lysine 4 dimethylation (H3K4me2), a key epigenetic mark associated with transcriptional regulation.[2] This inhibition disrupts the normal gene expression patterns in cancer cells, leading to the suppression of oncogenic pathways and the activation of tumor-suppressing mechanisms.

Quantitative Biological Data

The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Selectivity |

| LSD1 | 46 | 30.3 | - |

| MAO-A | >10,000 | - | >217-fold vs LSD1 |

| MAO-B | >10,000 | - | >217-fold vs LSD1 |

Data compiled from publicly available information.

Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| MGC-803 | Gastric Cancer | <10 |

| SGC-7901 | Gastric Cancer | <10 |

| H1650 | Non-small cell lung cancer | <10 |

| A549 | Non-small cell lung cancer | <10 |

| PC-3 | Prostate Cancer | <10 |

Data compiled from publicly available information demonstrating broad-spectrum activity.[3]

Table 3: Cellular Effects of this compound on H1650 Cells

| Effect | Concentration (μM) | Observation |

| Apoptosis | 1 | 43.9% apoptotic cells |

| 2 | 44.5% apoptotic cells | |

| 4 | 45.7% apoptotic cells | |

| Control | 12.7% apoptotic cells | |

| S-phase Arrest | 1 | 33.32% of cells in S phase |

| 2 | 39.81% of cells in S phase | |

| 4 | 43.26% of cells in S phase | |

| Control | 29.97% of cells in S phase |

Data extracted from in vitro studies on the H1650 human lung cancer cell line.[1]

Table 4: In Vivo Antitumor Activity of this compound in H1650 Xenograft Model

| Dosage (mg/kg) | Administration | Treatment Duration | Tumor Weight Reduction |

| 10 | Oral, once daily | 21 days | 41.5% |

| 20 | Oral, once daily | 21 days | 64.0% |

Results from a nude mouse xenograft model demonstrating significant tumor growth inhibition.[1]

Key Biological Functions and Signaling Pathways

This compound exerts its anticancer effects through the modulation of several critical cellular processes:

Inhibition of Epithelial-Mesenchymal Transition (EMT)

LSD1 plays a crucial role in promoting EMT, a process that allows cancer cells to gain migratory and invasive properties.[4][5] By inhibiting LSD1, this compound can reverse the EMT phenotype. This is characterized by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, Vimentin, and the transcription factor Slug.[1]

Figure 1. Inhibition of the EMT signaling pathway by this compound.

Induction of Apoptosis

This compound treatment leads to a significant increase in cancer cell apoptosis.[1] The inhibition of LSD1 is known to affect the expression of key apoptosis-regulating proteins. While the precise downstream effectors for this compound are under investigation, LSD1 inhibition generally leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and programmed cell death.[6][7]

Figure 2. Induction of the apoptotic pathway by this compound.

S-Phase Cell Cycle Arrest

This compound causes an accumulation of cells in the S phase of the cell cycle, indicating a block in DNA synthesis or replication.[1] LSD1 is involved in the regulation of cell cycle progression, and its inhibition can disrupt the expression of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) that are essential for the G1/S transition and S-phase progression.[8][9]

Figure 3. Mechanism of this compound-induced S-phase cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques used for the characterization of tranylcypromine-based LSD1 inhibitors.

LSD1 Inhibition Assay (In Vitro)

This assay determines the in vitro potency of this compound against the LSD1 enzyme.

-

Principle: A horseradish peroxidase (HRP)-coupled assay is commonly used. The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide, which is detected by HRP and a fluorescent or colorimetric substrate.

-

Materials:

-

Recombinant human LSD1/CoREST complex

-

Biotinylated H3K4me1 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar HRP substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (dissolved in DMSO)

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the LSD1/CoREST enzyme to the wells of the microplate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H3K4me1 peptide substrate.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the HRP and Amplex Red solution.

-

Incubate for a further period (e.g., 15 minutes) at room temperature, protected from light.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

-

Principle: The MTT or MTS assay is a colorimetric assay that measures the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.

-

Materials:

-

Cancer cell lines (e.g., H1650)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well microplate

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for Cellular Markers

This technique is used to detect changes in the protein levels of specific cellular markers (e.g., H3K4me2, E-cadherin, N-cadherin).

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific primary and secondary antibodies.

-

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-E-cadherin, anti-N-cadherin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities relative to a loading control (e.g., β-actin).

-

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells after treatment with this compound.

-

Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells after treatment with this compound for the desired time (e.g., 24 hours).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells after treatment with this compound (e.g., 24 hours).

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in each phase.

-

In Vivo Xenograft Model

This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells (e.g., H1650)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of H1650 cells into the flank of the nude mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 and 20 mg/kg) or vehicle control orally, once daily, for a specified period (e.g., 21 days).

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

-

Figure 4. General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent and selective LSD1 inhibitor with promising anticancer properties demonstrated through a variety of in vitro and in vivo studies. Its ability to induce apoptosis, trigger S-phase cell cycle arrest, and inhibit the epithelial-mesenchymal transition highlights its multifaceted mechanism of action. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for the treatment of various cancers. Further investigation into the specific molecular targets downstream of LSD1 inhibition by this compound will be crucial for its clinical advancement.

References

- 1. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. Chemical inhibition of LSD1 leads to epithelial to mesenchymal transition in vitro of an oral squamous cell carcinoma OM-1 cell line via release from LSD1-dependent suppression of ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK/BCL2 inhibition acts synergistically with LSD1 inhibitors to selectively target ETP-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Preliminary Efficacy of Lsd1-IN-25

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preliminary preclinical data on Lsd1-IN-25, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is intended to guide further research and development efforts by summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its initial characterization.

Introduction: LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2)[1][2]. By modulating these key histone marks, LSD1 can function as either a transcriptional co-repressor or co-activator, influencing a wide array of cellular processes including differentiation, proliferation, and stem cell maintenance[3][4][5].

LSD1 is frequently overexpressed in a variety of solid tumors and hematological malignancies, where it contributes to oncogenesis and metastasis[6]. This has positioned LSD1 as a significant therapeutic target in oncology[7]. This compound (also referred to as Compound 9j) has emerged as a potent, selective, and orally active inhibitor of LSD1, demonstrating promising anti-cancer properties in preliminary studies[8].

Mechanism of Action of this compound

LSD1 exerts its influence on gene expression primarily through its demethylase activity. When part of a repressive complex (e.g., with CoREST), it demethylates H3K4me1/2, a mark associated with active transcription, thereby leading to gene silencing. Conversely, when associated with receptors like the androgen receptor, it can demethylate the repressive H3K9me1/2 mark, leading to gene activation[1][5].

This compound functions by directly inhibiting this catalytic activity. This inhibition leads to an accumulation of H3K4me2 at target gene promoters, altering the epigenetic landscape and inducing downstream anti-tumor effects[8].

References

- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Pharmacodynamics of Lsd1-IN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Lsd1-IN-25, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows associated with LSD1 inhibition.

Introduction to LSD1 and Its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By removing these methyl marks, LSD1 can act as both a transcriptional repressor (primarily through H3K4 demethylation) and an activator (through H3K9 demethylation), depending on its interacting protein partners and the cellular context.[1][2] LSD1 is a key component of several multiprotein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[1][2][3]

The dysregulation of LSD1 has been implicated in the pathogenesis of various diseases, particularly cancer, where its overexpression is often associated with poor prognosis.[4][5][6] This has made LSD1 an attractive therapeutic target for the development of small molecule inhibitors. This compound has emerged as a potent, selective, and orally active inhibitor of LSD1.[7]

Quantitative Pharmacodynamic Data of this compound

The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its potency and efficacy in various experimental settings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC₅₀ | 46 nM | [7] |

| Kᵢ | 30.3 nM | [7] |

Table 2: Cellular Activity of this compound in H1650 Lung Cancer Cells

| Assay | Concentration | Effect | Reference |

| Cell Proliferation | 0-20 µM (72h) | Inhibition of solid tumor cell proliferation | [7] |

| H3K4me2 Levels | 1-4 µM (24h) | Elevation of cellular H3K4me2 | [7] |

| Apoptosis | 1 µM | 43.9% apoptotic cells | [7] |

| 2 µM | 44.5% apoptotic cells | [7] | |

| 4 µM | 45.7% apoptotic cells | [7] | |

| Control | 12.7% apoptotic cells | [7] | |

| Cell Cycle | 1 µM | 33.32% of cells in S phase | [7] |

| 2 µM | 39.81% of cells in S phase | [7] | |

| 4 µM | 43.26% of cells in S phase | [7] | |

| Control | 29.97% of cells in S phase | [7] |

Table 3: In Vivo Efficacy of this compound in H1650 Xenograft Mouse Model

| Dosage | Treatment Schedule | Outcome | Reference |

| 10 mg/kg | Oral, once daily for 21 days | 41.5% reduction in average tumor weight | [7] |

| 20 mg/kg | Oral, once daily for 21 days | 64.0% reduction in average tumor weight | [7] |

| Prolonged survival | [7] |

Key Signaling Pathways Modulated by LSD1 Inhibition

LSD1 inhibition impacts a multitude of signaling pathways critical for cancer cell proliferation, survival, and differentiation. The following diagrams illustrate some of the key pathways affected by the inhibition of LSD1.

Caption: Overview of signaling pathways modulated by LSD1 inhibition.

TGF-β Signaling Pathway

LSD1 has been shown to regulate the TGF-β signaling pathway.[1] Genetic inactivation of LSD1 leads to the upregulation of TGF-β family members.[1] LSD1 is also involved in the differentiation of fibroblasts into myofibroblasts through the suppression of the TGF-β1/SMAD3 signaling pathway.[1]

References

- 1. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Lsd1-IN-25 in vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro cell proliferation assay to evaluate the efficacy of Lsd1-IN-25, a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1). Additionally, it includes an overview of the LSD1 signaling pathway and a summary of the potency of various known LSD1 inhibitors to provide a comparative context.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By modulating chromatin structure, LSD1 is involved in a wide array of cellular processes, including differentiation, proliferation, and stem cell maintenance.[2][3][4] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer, making it an attractive therapeutic target.[1][3][5] Inhibition of LSD1 has been shown to induce cell cycle arrest, promote differentiation, and reduce cancer cell proliferation.[3][5]

This compound is a compound designed to inhibit the demethylase activity of LSD1. Evaluating its effect on cell proliferation is a critical step in its preclinical assessment. The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]

LSD1 Signaling Pathway and Mechanism of Inhibition

LSD1 functions primarily as a transcriptional corepressor by demethylating H3K4me1/2, a histone mark associated with active gene transcription.[9] It is often a component of larger protein complexes, such as the CoREST complex.[9] LSD1 can also act as a transcriptional coactivator by demethylating H3K9me1/2, a repressive mark.[1] Beyond histones, LSD1 can also demethylate non-histone proteins like p53, DNMT1, and STAT3, thereby influencing their activity and contributing to tumorigenesis.[3][5]

The inhibition of LSD1 by small molecules like this compound is expected to block its demethylase activity. This leads to an accumulation of H3K4me2 and H3K9me2 marks, resulting in altered gene expression. In cancer cells, this can trigger the reactivation of tumor suppressor genes, leading to cell cycle arrest (commonly at the G1/S or S phase), induction of apoptosis, and cellular differentiation.[6][10]

Caption: Mechanism of this compound action on cell proliferation.

Data Presentation: Comparative IC50 Values of Known LSD1 Inhibitors

While specific IC50 values for this compound are not publicly available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized LSD1 inhibitors across various cancer cell lines. This provides a benchmark for the expected potency of a novel LSD1 inhibitor.

| Inhibitor | Cell Line(s) | IC50 (µM) | Cancer Type |

| HCI-2509 | A549, H460, H1975, PC9, H3122, H2228 | 0.3 - 5 | Non-Small Cell Lung Cancer |

| OG-668 | MV4-11 | 0.0076 | Acute Myeloid Leukemia |

| Iadademstat | MV4-11 | < 0.001 | Acute Myeloid Leukemia |

| Seclidemstat | A673 | ~ 1 | Ewing Sarcoma |

| GSK2879552 | NCI-H526, NCI-H1417 | ~ 0.02 - 0.1 | Small Cell Lung Cancer |

| Compound 21 | HGC-27, MGC-803 | 1.13, 0.89 | Gastric Cancer |

Note: IC50 values can vary depending on the assay conditions and cell line used.

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol outlines the steps to determine the effect of this compound on the proliferation of a chosen cancer cell line.

Materials

-

Cancer cell line of interest (e.g., MV4-11 for AML, A549 for lung cancer)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Experimental Workflow

Caption: Step-by-step workflow for the MTT assay.

Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for an appropriate duration (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

Data Analysis

-

Blank Correction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

-

Determine IC50:

-

Plot the percent viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

Conclusion

This document provides a comprehensive guide for assessing the in vitro anti-proliferative effects of this compound. The detailed MTT assay protocol, along with the contextual information on LSD1's mechanism of action and the potency of other inhibitors, offers a solid framework for researchers in the field of drug discovery and development to evaluate this novel compound. Adherence to this protocol will enable the generation of robust and reproducible data critical for the continued investigation of this compound as a potential therapeutic agent.

References

- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-25 for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lsd1-IN-25 in in vivo animal studies, based on currently available preclinical data. This compound (also referred to as Compound 9j) is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers.[1]

Introduction to this compound

This compound is a tranylcypromine-based triazolopyrimidine analog that demonstrates nanomolar inhibitory potency against LSD1.[2][3] It has been shown to induce apoptosis and cause S-phase cell cycle arrest in cancer cells.[1] Preclinical studies have highlighted its potential as an anti-tumor agent, demonstrating efficacy in a xenograft mouse model of non-small cell lung cancer (H1650).[1][2][3]

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo quantitative data for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Potency | |||

| LSD1 IC₅₀ | 46 nM | Enzyme Assay | [1] |

| LSD1 Kᵢ | 30.3 nM | Enzyme Assay | [1] |

| In Vivo Efficacy | |||

| Dosage | 10 mg/kg | H1650 Xenograft (Mouse) | [1][2][3] |

| Administration Route | Oral | H1650 Xenograft (Mouse) | [1][2][3] |

| Dosing Schedule | Once daily for 21 days | H1650 Xenograft (Mouse) | [1] |

| Tumor Weight Reduction | 41.5% | H1650 Xenograft (Mouse) | [1] |

| Dosage | 20 mg/kg | H1650 Xenograft (Mouse) | [1][2][3] |

| Administration Route | Oral | H1650 Xenograft (Mouse) | [1][2][3] |

| Dosing Schedule | Once daily for 21 days | H1650 Xenograft (Mouse) | [1] |

| Tumor Weight Reduction | 64.0% | H1650 Xenograft (Mouse) | [1] |

Signaling Pathway of LSD1 Inhibition

LSD1 (Lysine-Specific Demethylase 1) is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and promoting the expression of genes involved in cell proliferation and survival. This compound, as an inhibitor of LSD1, blocks this demethylase activity. This leads to an increase in the methylation of H3K4, which is generally associated with transcriptional activation. The altered gene expression profile can induce cancer cell apoptosis and cell cycle arrest, thereby inhibiting tumor growth.

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

The following are detailed protocols for in vivo studies based on the reported successful use of this compound.

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft model using the H1650 non-small cell lung cancer cell line.[2][3]

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium or as determined by solubility and stability studies)

-

H1650 human non-small cell lung cancer cell line

-

Female BALB/c nude mice (4-6 weeks old)

-

Matrigel (or similar basement membrane matrix)

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Sterile syringes and needles

-

Oral gavage needles

-

Calipers

Procedure:

-

Cell Culture: Culture H1650 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Preparation for Implantation:

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cells.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).

-

Administer this compound orally via gavage at 10 mg/kg and 20 mg/kg once daily.[1][2][3]

-

Administer the vehicle alone to the control group following the same schedule.

-

-

Monitoring:

-

Continue the treatment for 21 consecutive days.[1]

-

Measure tumor volume and body weight every 2-3 days.

-

Monitor the general health and behavior of the mice daily.

-

-

Endpoint and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Analyze the data for statistical significance.

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

Figure 2: Experimental workflow for an in vivo study.

Important Considerations

-

Vehicle Selection: The choice of vehicle for oral administration is critical and should be based on the solubility and stability of this compound. Common vehicles for oral gavage in mice include 0.5% carboxymethylcellulose (CMC) in water, corn oil, or a solution containing a small percentage of DMSO and/or Tween 80. It is imperative to conduct pilot studies to ensure the chosen vehicle does not cause any adverse effects.

-

Toxicity: While the referenced study noted a prolongation of survival, detailed toxicological data for this compound is not extensively published.[1] Researchers should closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, and signs of distress. A preliminary dose-range-finding study is recommended to establish the maximum tolerated dose (MTD).

-

Pharmacokinetics: Comprehensive pharmacokinetic data for this compound is not publicly available. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be beneficial for optimizing dosing schedules and interpreting efficacy data.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Disclaimer: This document is intended for research purposes only. The information provided is based on published preclinical data and should be adapted and validated by the end-user for their specific experimental context. MedChemExpress has not independently confirmed the accuracy of the cited methods.[1]

References

Lsd1-IN-25: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lsd1-IN-25, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments. The information is intended to guide researchers in the effective application of this compound for studying the biological roles of LSD1 in various cellular processes, particularly in cancer research.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in gene transcription, cell proliferation, differentiation, and carcinogenesis.[1] It functions by demethylating mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9, thereby modulating chromatin structure and gene expression.[2][3] Dysregulation of LSD1 activity has been implicated in numerous cancers, making it a promising therapeutic target.[2][4][5] this compound is a potent and selective inhibitor of LSD1 with an IC50 of 46 nM and a Ki of 30.3 nM, which has been shown to induce apoptosis in cancer cells.[6]

Physicochemical Properties and Solubility

Table 1: Recommended Solvents for this compound

| Solvent | Recommended Use | Notes |

| Dimethyl Sulfoxide (DMSO) | Preparation of high-concentration stock solutions. | Use anhydrous, sterile-filtered DMSO. Final DMSO concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. |

| Cell Culture Medium | Preparation of final working solutions for treating cells. | This compound should be diluted from the DMSO stock solution into the appropriate cell culture medium immediately before use. |

| Ethanol | Not recommended as a primary solvent without specific solubility data. | |

| Water / PBS | Not recommended for initial solubilization due to the likely hydrophobic nature of the compound. |

Preparation of this compound for Cell Culture

This protocol provides a general guideline for the preparation of this compound solutions for in vitro cell culture experiments. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Materials

-

This compound powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

Protocol for Preparation of Stock Solution (e.g., 10 mM)

-

Calculate the required amount of this compound and DMSO.

-

The molecular weight of this compound is required for this calculation. As this information is not publicly available, researchers should refer to the product information provided by the supplier. For the purpose of this protocol, we will assume a hypothetical molecular weight (MW). Let's assume MW = 500 g/mol .

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 500 g/mol * 1000 mg/g = 5 mg

-

-

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation of the compound.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol for Preparation of Working Solution

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

-

For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:

-

Volume of stock (µL) = (Final Concentration / Stock Concentration) * Final Volume (µL)

-

Volume of stock (µL) = (10 µM / 10,000 µM) * 1000 µL = 1 µL

-

-

-

Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

Treat the cells with the freshly prepared working solution immediately.

Important Considerations:

-

Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.

-

The optimal concentration of this compound and the treatment duration will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system. Published studies have used concentrations in the range of 1-20 µM for 24-72 hours.[6]

Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Cell Culture Application

Caption: Workflow for preparing and using this compound in cell culture experiments.

LSD1 Signaling Pathway in Cancer

LSD1 plays a complex role in cancer by regulating the expression of genes involved in various signaling pathways. Inhibition of LSD1 can impact cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT).

Caption: LSD1's role in gene regulation and the effects of its inhibition by this compound.

Summary of In Vitro Experimental Data

The following table summarizes the reported in vitro effects of this compound on cancer cells.

Table 2: In Vitro Activity of this compound

| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |

| H1650 (NSCLC) | 0-20 µM | 72 h | Inhibition of solid tumor cell proliferation. | [6] |

| H1650 (NSCLC) | 1-4 µM | 24 h | Elevation of cellular H3K4me2. | [6] |

| H1650 (NSCLC) | 1-4 µM | 24 h | Inhibition of the EMT process. | [6] |

| H1650 (NSCLC) | 1-4 µM | 24 h | Induction of apoptosis. | [6] |

| H1650 (NSCLC) | 1-4 µM | 24 h | Induction of S phase arrest. | [6] |

Conclusion

This compound is a valuable research tool for investigating the role of LSD1 in cellular processes and as a potential therapeutic target. While specific solubility data is limited, the provided protocols, based on common laboratory practices for similar compounds, offer a reliable starting point for its use in cell culture. Researchers are encouraged to perform initial optimization experiments to determine the most effective conditions for their specific cell lines and experimental questions. The provided diagrams offer a visual representation of the experimental workflow and the underlying signaling pathways, aiding in experimental design and data interpretation.

References

- 1. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Apoptosis Assay with Lsd1-IN-25 in H1650 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-25 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] LSD1 plays a critical role in tumorigenesis by regulating gene expression through the demethylation of histones and other non-histone proteins.[2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to induce cancer cell death.[3] this compound has been shown to induce apoptosis in the H1650 human NSCLC cell line, making it a valuable tool for cancer research and drug development.[4]

These application notes provide a summary of the apoptotic effects of this compound on H1650 cells and detailed protocols for assessing apoptosis using standard cell-based assays.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on H1650 cells, as reported in the literature.[4]

Table 1: Induction of Apoptosis in H1650 Cells by this compound

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Incubation Time |

| 0 (Control) | 12.7 | 24 hours |

| 1 | 43.9 | 24 hours |

| 2 | 44.5 | 24 hours |

| 4 | 45.7 | 24 hours |

Table 2: Effect of this compound on Cell Cycle Distribution in H1650 Cells

| Treatment Concentration (µM) | Percentage of Cells in S Phase (%) | Incubation Time |

| 0 (Control) | 29.97 | 24 hours |

| 1 | 33.32 | 24 hours |

| 2 | 39.81 | 24 hours |

| 4 | 43.26 | 24 hours |

Signaling Pathway

Experimental Workflow

Experimental Protocols

The following are detailed protocols for assessing apoptosis in H1650 cells treated with this compound. These are standard methods and may require optimization for specific experimental conditions.

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

-

H1650 cells

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed H1650 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: After allowing the cells to adhere overnight, treat them with this compound at final concentrations of 0 µM (vehicle control), 1 µM, 2 µM, and 4 µM.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting:

-

Carefully collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Gate on the cell population and analyze the distribution of cells in the four quadrants:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[6][7]

Materials:

-

H1650 cells

-

This compound

-

Complete cell culture medium

-

White-walled 96-well plates suitable for luminescence measurements

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed H1650 cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: After overnight incubation, treat the cells with this compound at the desired concentrations (0, 1, 2, and 4 µM). Include wells with untreated cells as a negative control and wells with a known apoptosis inducer (e.g., staurosporine) as a positive control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

-

Conclusion

This compound is a potent inducer of apoptosis in H1650 NSCLC cells. The provided protocols for Annexin V/PI staining and caspase-3/7 activity assays are robust methods for quantifying the apoptotic effects of this and other LSD1 inhibitors. These assays are essential tools for the preclinical evaluation of novel anti-cancer agents targeting the epigenetic machinery of cancer cells.

References

- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. kumc.edu [kumc.edu]

- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 7. promega.com [promega.com]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Lsd1-IN-25

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lsd1-IN-25, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), in Chromatin Immunoprecipitation (ChIP) assays. This document is intended for researchers in academia and industry investigating epigenetic regulation, gene expression, and the therapeutic potential of LSD1 inhibition.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2][3] Demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation.[4] LSD1 is frequently overexpressed in various cancers, making it a promising target for therapeutic intervention.[5][6][7]

This compound is a potent, selective, and irreversible inhibitor of LSD1. Its application in research allows for the precise investigation of the functional role of LSD1 in chromatin dynamics and gene regulation. By inhibiting LSD1, this compound is expected to lead to an increase in the global levels of H3K4me2 and H3K9me2 at specific genomic loci, which can be quantified using ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq).

Key Applications

-

Target Validation: Confirm the engagement of this compound with cellular LSD1 by monitoring changes in histone methylation at known LSD1 target genes.

-

Mechanism of Action Studies: Elucidate the downstream effects of LSD1 inhibition on gene expression and cellular pathways.

-

Biomarker Discovery: Identify potential biomarkers of response or resistance to LSD1 inhibitor treatment.

-

Epigenetic Drug Development: Assess the efficacy and specificity of novel LSD1 inhibitors in preclinical models.

Expected Effects of this compound on Histone Methylation

Treatment of cells with this compound is anticipated to result in the accumulation of H3K4me2 and H3K9me2 at LSD1-target loci. The magnitude of this effect can be quantified by ChIP-qPCR, where the enrichment of a specific histone mark at a particular gene promoter is measured relative to a control region and normalized to input chromatin.

Table 1: Representative Quantitative Data from ChIP-qPCR Following LSD1 Inhibition

The following table summarizes expected changes in histone methylation based on studies using various LSD1 inhibitors. These values can serve as a benchmark for experiments with this compound.

| Cell Line | LSD1 Inhibitor | Target Gene Promoter | Histone Mark | Fold Enrichment (Inhibitor vs. Control) | Reference |

| Mouse Retinal Explants | TCP | Rhodopsin (Rho) | H3K4me2 | ~2-fold increase | [1] |

| Mouse Retinal Explants | TCP | Nrl | H3K4me2 | ~2-fold increase | [1] |

| Mouse Retinal Explants | TCP | Crx | H3K4me2 | ~2-fold increase | [1] |

| A549 Cells | CBB1007/CBB1003 | Sox2 | H3K4me1/me2 | Significantly increased | [8] |

| A549 Cells | CBB1007/CBB1003 | Sox2 | H3K9me2 | Significantly increased | [8] |

| THP-1 Cells | Dox-induced LSD1 Knockdown | CD11b | H3K4me2 | Increased | [9] |

| THP-1 Cells | Dox-induced LSD1 Knockdown | CD86 | H3K4me2 | Increased | [9] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol for use with this compound

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials:

-

Cells of interest

-

This compound (and vehicle control, e.g., DMSO)

-

Formaldehyde (37% solution)

-

Glycine

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Antibodies: Anti-H3K4me2, Anti-H3K9me2, Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

-

Cross-linking:

-

Add formaldehyde to the cell culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate for 5 minutes at room temperature.

-

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei and discard the supernatant.

-

Resuspend the nuclear pellet in nuclear lysis buffer.

-

-

Chromatin Shearing:

-

Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions (power, duration, cycles) is critical.

-

Verify the chromatin shearing efficiency by running a small aliquot of the sheared chromatin on an agarose gel.

-

-

Immunoprecipitation:

-

Centrifuge the sonicated chromatin to pellet debris.

-

Dilute the supernatant (chromatin) with ChIP dilution buffer.

-

Save a small aliquot of the diluted chromatin as "input" control.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Add the specific primary antibody (e.g., anti-H3K4me2, anti-H3K9me2) or IgG control to the pre-cleared chromatin.

-

Incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for at least 2 hours at 4°C with rotation.

-

-

Washing:

-